molecular formula C9H11BrClN3 B1600225 1-(5-Bromo-6-chloropyridin-3-yl)piperazine CAS No. 412347-55-8

1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Cat. No.: B1600225
CAS No.: 412347-55-8
M. Wt: 276.56 g/mol
InChI Key: SKKUGGANPAFLLZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-chloropyridin-3-yl)piperazine is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol, is known for its applications in various scientific fields .

Preparation Methods

The synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine typically involves the reaction of 5-bromo-6-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(5-Bromo-6-chloropyridin-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-6-chloropyridin-3-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-6-chloropyridin-3-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-6-chloropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKUGGANPAFLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(N=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433171
Record name 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412347-55-8
Record name 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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